molecular formula C7H10N2O B15245691 1-(Pyrimidin-5-yl)propan-1-ol

1-(Pyrimidin-5-yl)propan-1-ol

Cat. No.: B15245691
M. Wt: 138.17 g/mol
InChI Key: RMFNEVRMNHXBPP-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)propan-1-ol is an organic compound that features a pyrimidine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrimidine ring, a nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the alkylation of pyrimidine with a propanol derivative under controlled conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a pyrimidinyl ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(Pyrimidin-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrimidin-2-yl)propan-1-amine
  • 2-(Pyridin-2-yl)propan-1-ol
  • 3-(Pyrimidin-4-yl)propan-1-ol

Uniqueness

1-(Pyrimidin-5-yl)propan-1-ol is unique due to the position of the pyrimidine ring and the presence of the hydroxyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C7H10N2O/c1-2-7(10)6-3-8-5-9-4-6/h3-5,7,10H,2H2,1H3

InChI Key

RMFNEVRMNHXBPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN=C1)O

Origin of Product

United States

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